molecular formula C18H24N2O4S2 B1454228 Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate CAS No. 1255146-97-4

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate

Cat. No. B1454228
M. Wt: 396.5 g/mol
InChI Key: IPXOZFCADHMQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the CAS number 1255146-97-4 . It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Application in Anticancer Drug Development

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate and related compounds play a crucial role as intermediates in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for these drugs. This compound has been incorporated into various molecules reported to possess anticancer properties. The synthesis process highlighted involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. The significance of this research lies in its contribution to the development and optimization of antitumor inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway crucial in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Intermediate for Nociceptin Antagonists

Another application of similar compounds is illustrated by Jona et al. (2009), who developed an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound serves as a useful intermediate in the synthesis of nociceptin antagonists, highlighting its relevance in creating therapeutic agents for pain management. The synthesis involves diastereoselective reduction and efficient isomerization steps, showcasing the compound's utility in generating enantiomerically pure products for pharmaceutical applications (Jona et al., 2009).

Role in Synthesizing Biologically Active Compounds

Further demonstrating the versatility of tert-butyl piperidine-1-carboxylate derivatives, Kong et al. (2016) reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This compound is an important intermediate in creating biologically active compounds like crizotinib, an anti-cancer medication. The synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process, confirmed by MS and 1HNMR, underlines the compound's significance in pharmaceutical chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-ylsulfonylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-26(22,23)16-19-14-6-4-5-7-15(14)25-16/h4-7,13H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXOZFCADHMQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate

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